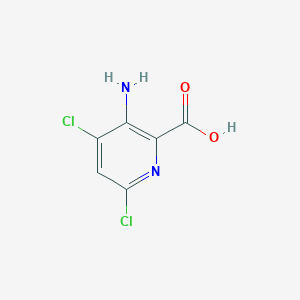

3-Amino-4,6-dichloropicolinic acid

Beschreibung

Historical Context and Significance of Picolinic Acid Derivatives in Agrochemicals and Pharmaceuticals

Picolinic acid and its derivatives have a notable history in both agrochemical and pharmaceutical research. In the 1960s, picolinic acid derivatives like picloram (B1677784) were commercialized as herbicides. nih.govscispace.comnih.gov These synthetic auxin herbicides mimic the action of the natural plant hormone auxin, and at sufficient doses, can cause an "auxin overload" leading to the death of many plant species. researchgate.net Following picloram, other derivatives such as clopyralid (B1669233) and aminopyralid (B1667105) were developed and commercialized for weed control. nih.gov More recently, new picolinic acid compounds like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl have been introduced as novel herbicides. nih.gov

In the pharmaceutical realm, picolinic acid, a metabolite of the amino acid tryptophan, has been investigated for its potential therapeutic effects. drugbank.comnih.gov It is known to be an efficient chelating agent for various metals, a property first reported in 1879. nih.gov This chelation ability is thought to play a role in its neuroprotective, immunological, and anti-proliferative effects. nih.gov Derivatives of picolinic acid have been synthesized and studied for a range of potential applications, including as anticancer agents and for the treatment of respiratory disorders. pensoft.netgoogle.com For instance, some derivatives have been found to induce apoptosis in human non-small cell lung cancer cells. pensoft.net

Overview of the Research Landscape for 3-Amino-4,6-dichloropicolinic Acid

The research landscape for this compound is primarily centered on its role as a key intermediate in the synthesis of other chemical compounds, particularly in the agrochemical sector. It is a known organochlorine pesticide. nih.gov

One of the main areas of investigation is its synthesis. Various methods have been explored, including the reduction of 4-amino-3,5,6-trichloropicolinic acid. google.com This particular method is highlighted for being a clean and environmentally friendly catalytic hydrogenation process that avoids the use of hazardous materials. google.com

Furthermore, research has focused on creating novel herbicidal molecules by modifying the structure of picolinic acid derivatives. For example, researchers have designed and synthesized new compounds by introducing different chemical groups to the picolinic acid skeleton to discover molecules with potent herbicidal activity. nih.govmdpi.com

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C6H4Cl2N2O2 |

| Molecular Weight | 207.01 g/mol |

| CAS Number | 1073182-87-2 |

Data sourced from ChemScene. chemscene.com

Related Picolinic Acid Derivatives

| Compound Name | Molecular Formula | Use/Significance |

| Picolinic acid | C6H5NO2 | Precursor to other compounds, chelating agent. wikipedia.org |

| Picloram (4-amino-3,5,6-trichloropicolinic acid) | C6H3Cl3N2O2 | Herbicide. nih.gov |

| Clopyralid | C6H3Cl2NO2 | Herbicide. nih.gov |

| Aminopyralid | C6H4Cl2N2O2 | Herbicide. nih.govnih.gov |

| Halauxifen-methyl | C15H11Cl2FN2O5 | Herbicide. nih.gov |

| Florpyrauxifen-benzyl | C24H19Cl2FN2O5 | Herbicide. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-4,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-2-1-3(8)10-5(4(2)9)6(11)12/h1H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJPREKPWUUJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 Amino 4,6 Dichloropicolinic Acid

Established Synthetic Routes to 3-Amino-4,6-dichloropicolinic Acid

The synthesis of this compound, a significant pyridine (B92270) carboxylic acid derivative, is primarily achieved through chemical synthesis and electrolytic processes. google.com Both methodologies utilize precursors and involve multi-step reactions to yield the final product.

Chemical Synthesis Approaches

Chemical synthesis of this compound often starts from more heavily chlorinated precursors, such as 4-amino-3,5,6-trichloropicolinic acid. google.com A key strategy involves the selective removal of a chlorine atom from the pyridine ring through catalytic hydrogenation. google.com This method is considered a clean and environmentally friendly process as it avoids the use of hazardous reducing agents like hydrazine. google.com

Another chemical route may begin with 3,6-dichloropicolinic acid ester, proceeding through nitration, reduction, and hydrolysis steps. google.com However, this pathway can be challenging due to difficult reaction control, lower transformation efficiency, and the use of expensive starting materials. google.com

A documented synthesis pathway for related compounds involves several stages starting from 3,6-dichloropyridine-2-carboxylic acid. nih.gov The process includes bromination, esterification with methanol, and subsequent nitration and reduction steps. nih.gov For instance, the reduction of a nitro group to an amino group has been achieved using Raney Nickel as a catalyst under hydrogen atmosphere. nih.govchemicalforums.com

Electrolytic Synthesis Techniques

Electrolytic synthesis presents an alternative route, primarily involving the selective dechlorination of a precursor like 4-amino-3,5,6-trichloropicolinic acid. google.comgoogle.com This electrochemical reduction method is noted for its potential in industrial applications. researchgate.net The process is typically carried out in an electrolytic cell, where conditions such as pH, temperature, and current density are carefully controlled to achieve high selectivity and yield. google.comgoogle.com

The process involves dissolving the precursor, 4-amino-3,5,6-trichloropicolinic acid, in an alkaline aqueous solution. google.com The electrolysis is performed, followed by acidification and filtration to isolate the desired this compound. google.com However, side reactions such as hydroxylation and amino oxidation can occur, potentially lowering the purity of the final product. google.comgoogle.com To mitigate these side reactions and improve efficiency, specific conditions are employed. For example, using a two-stage electrolytic reaction with controlled pH ranges (first at pH 8.5-11, then at pH 13-13.5) can help avoid unwanted byproducts. google.com

Patented methods describe using an H-type electrolytic cell with a cation exchange membrane, a silver mesh cathode, and a titanium-based iridium oxide anode. patsnap.com The catholyte contains the trichloropicolinic acid precursor in an alkaline solution, while the anolyte is an acidic solution. patsnap.com By controlling the temperature (e.g., 30-35°C or higher) and current density (e.g., 2-10 A/dm²), the selective dechlorination is achieved. patsnap.com

Regioselective Dechlorination in the Synthesis of this compound Precursors

A crucial step in synthesizing this compound is the regioselective dechlorination of a more chlorinated precursor, typically 4-amino-3,5,6-trichloropicolinic acid. google.com This process selectively removes the chlorine atom at the 5-position of the pyridine ring while leaving the chlorines at the 4- and 6-positions intact.

Catalytic Hydrogenation Mechanisms and Catalyst Selection (e.g., Pd/C, Pt/C, Raney Nickel)

Catalytic hydrogenation is a primary method for achieving selective dechlorination. google.com This process involves the use of a catalyst and hydrogen gas to facilitate the hydrogenolysis of the carbon-chlorine bond. nih.gov

Palladium on Carbon (Pd/C): Pd/C is a widely used and effective catalyst for hydrodehalogenation reactions. chemicalforums.comnih.gov It generally shows high activity for breaking C-Br and C-Cl bonds. nih.govnih.gov

Platinum on Carbon (Pt/C): Platinum-based catalysts are also employed in hydrogenation, though their selectivity can differ from palladium catalysts. researchgate.net

Raney Nickel: This catalyst is a cost-effective alternative, particularly favored in industrial applications. chemicalforums.com It is effective for the hydrogenolysis of various carbon-halogen bonds, including C-Cl. nih.govnih.gov Studies comparing catalysts have shown that Raney Nickel can exhibit high catalytic activity for the scission of all carbon-halogen bonds (C-I, C-Br, C-Cl, and C-F) under mild conditions. nih.gov

The choice of catalyst can influence the reaction's selectivity. For the hydrodehalogenation of halogenated aromatic compounds, the order of reactivity of the C-X bond scission differs between Pd/C and Raney Nickel. For Pd/C, the reactivity order is C-Br > C-Cl > C-I > C-F, whereas for Raney Nickel, it is C-I > C-Br > C-Cl > C-F. nih.govnih.gov

Influence of Reaction Conditions on Selectivity and Yield

The success of regioselective dechlorination is highly dependent on the reaction conditions.

| Parameter | Condition | Influence on Reaction | Source |

| Temperature | 50°C - 90°C | Increased temperature can improve reactant solubility and reaction rate. | google.com |

| Pressure | Specific pressures are applied during catalytic hydrogenation. | Affects the availability of hydrogen gas for the reaction. | google.com |

| pH / Base | Alkaline conditions (e.g., NaOH, K₂CO₃) | The presence and type of base can affect catalyst activity and selectivity. | google.compatsnap.comrsc.org |

| Solvent | Aqueous solutions, Ethanol, n-hexane | The solvent can influence catalyst performance and reaction pathways. | rsc.org |

In a patented catalytic hydrogenation process to produce 4-amino-3,6-dichloropicolinic acid, the reaction is carried out under specific temperature, pressure, and pH conditions to ensure high selectivity in removing the chlorine from the 5-position of the pyridine ring. google.com The use of an alkaline solution is common, as the precursor is dissolved in a dilute alkaline solution before the reaction. google.com

Derivatization and Functional Group Interconversion of this compound

The core structure of this compound can be modified through various derivatization and functional group interconversion reactions to synthesize new compounds. These reactions typically target the carboxylic acid, the amino group, or the pyridine ring itself.

The synthesis of novel derivatives often involves coupling the this compound moiety with other molecules. For example, a series of novel diamino phenyl chloropicolinate fettered carboxamides, ureas, and thioureas have been synthesized. nih.gov This was achieved by first converting the picolinic acid to its methyl ester, methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate, and then reacting it with various acid chlorides, isocyanates, or isothiocyanates. nih.gov

The carboxylic acid group is a common site for derivatization, such as esterification. This can be accomplished by reacting the acid with an alcohol, like methanol, in the presence of an acid catalyst such as sulfuric acid. nih.govgoogle.com These ester derivatives can then serve as intermediates for further reactions, like amide bond formation. nih.gov

Substitution Reactions on the Pyridine Ring

The introduction of amino and chloro groups onto the pyridine ring to form the core structure of this compound is a key aspect of its synthesis. These substitutions are often multi-step processes, starting from more readily available pyridine derivatives.

One general approach involves the nitration of a dichloropicolinic acid ester, followed by subsequent reduction of the nitro group to an amino group and hydrolysis of the ester. This pathway leverages the directing effects of the existing substituents on the pyridine ring to achieve the desired regiochemistry.

Another synthetic strategy starts with 3,6-dichloropyridine-2-carboxylic acid. This precursor can undergo a series of reactions, including amination, to introduce the required amino group at the 4-position. The reaction conditions for such aminations are crucial to control selectivity and avoid side reactions. For instance, the Chichibabin reaction, a well-known method for aminating pyridines, typically involves treating the pyridine with sodium amide at elevated temperatures.

Furthermore, the synthesis can commence from even simpler starting materials like α-picoline. This route involves a sequence of chlorination, hydrolysis, and amination steps to build the target molecule. The chlorination of the pyridine ring is a critical step and can be influenced by the reaction conditions and the nature of the chlorinating agent.

A documented synthesis of related compounds, such as methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate derivatives, provides insight into the substitution patterns. This synthesis starts from 3,6-dichloropyridine-2-carboxylic acid, which is first converted to its methyl ester. Subsequent nitration and reduction steps lead to the introduction of the amino group.

The following table summarizes key substitution reactions involved in the synthesis of related pyridine carboxylic acids:

| Starting Material | Reagents and Conditions | Product | Reference |

| 3,6-Dichloropyridine-2-carboxylic acid | HBr in acetic acid, 110 °C | 6-Bromo-3-chloropyridine-2-carboxylic acid | nih.gov |

| 6-Bromo-3-chloropyridine-2-carboxylic acid | Methanol, H₂SO₄, reflux | Methyl 6-bromo-3-chloropyridine-2-carboxylate | nih.gov |

| Dimethyl 3-chloropyridine-2,4-dicarboxylate | (4-Methoxybenzyl)amine | Dimethyl 3-((4-methoxybenzyl)amino)pyridine-2,4-dicarboxylate | nih.gov |

| Picolinic acid | SOCl₂, reflux, then N-methylaniline | N-Methyl-N-phenylpicolinamide and 4-Chloro-N-methyl-N-phenylpicolinamide | researchgate.net |

Reduction Reactions

Reduction reactions are pivotal in the final stages of synthesizing this compound, particularly when starting from a more halogenated precursor. The selective removal of a specific chlorine atom from the pyridine ring is a key transformation that leads to the desired product.

A prominent and environmentally friendly method is the catalytic hydrogenation of 4-amino-3,5,6-trichloropicolinic acid. google.com This process utilizes a catalyst, such as palladium on activated carbon (Pd/C), in the presence of hydrogen gas. google.com The reaction is typically carried out in a dilute alkaline solution to facilitate the dissolution of the starting material. google.com The selective dechlorination at the 5-position is achieved under controlled temperature and pressure, yielding this compound with high purity and yield. google.com

Catalytic Hydrogenation of 4-amino-3,5,6-trichloropicolinic acid

Reaction Scheme:

4-amino-3,5,6-trichloropicolinic acid + H₂ --(Pd/C, NaOH, H₂O)--> this compound + HCl

The table below details the reaction conditions and outcomes for the catalytic reduction:

| Starting Material | Catalyst | Solvent | Temperature | Pressure | Product | Yield | Purity | Reference |

| 4-amino-3,5,6-trichloropicolinic acid | 5% Pd/C | Water, NaOH | 50 °C | 0.3 MPa | 4-amino-3,6-dichloropyridine-2-carboxylic acid | 91.4% | 97.5% | google.com |

Another significant reduction method is electrochemical dechlorination. This technique involves the use of an electrolytic cell where 4-amino-3,5,6-trichloropicolinic acid is reduced at the cathode. This method is considered a clean process as it avoids the use of hazardous reducing agents. The reaction is typically performed in an alkaline aqueous medium.

The synthesis of isotopically labeled 4-amino-3,6-dichloropicolinic acid has also been achieved through electrochemical reduction of the corresponding M+3 stable isotope of 4-amino-3,5,6-trichloropicolinic acid. researchgate.net

Beyond dechlorination, reduction reactions are also essential for converting nitro groups, introduced during substitution reactions, into the final amino group. This is a common strategy in the synthesis of aromatic amines.

Biological Activity and Mechanistic Elucidation of 3 Amino 4,6 Dichloropicolinic Acid

Herbicidal Efficacy and Phytotoxicological Mechanisms

Auxinic Herbicide Action: Mimicry of Natural Plant Hormones

3-Amino-4,6-dichloropicolinic acid, as a member of the picolinic acid family, functions as a synthetic auxin. researchgate.netwikipedia.org This mode of action involves the molecule mimicking natural auxins, the primary class of plant growth hormones. nih.gov Synthetic auxins, including picolinic acid derivatives, are recognized by the same cellular receptors as endogenous auxins like IAA. nih.gov This mimicry initiates a cascade of hormonal responses within susceptible plants. However, unlike natural auxins, which the plant can regulate and metabolize, synthetic auxins like this compound are more persistent, leading to a continuous and overwhelming hormonal stimulation that the plant cannot control. researchgate.net This overload is the basis of their herbicidal effect. researchgate.net

Disruption of Plant Growth Processes and Cellular Proliferation

The overstimulation caused by synthetic auxins leads to a catastrophic disruption of numerous growth processes. The primary effect is uncontrolled and disorganized cell division and elongation, particularly in the vascular tissues. This results in a variety of visible symptoms, including severe leaf curling and twisting (epinasty), stem swelling and splitting, and the formation of callus tissue. wikipedia.org The plant essentially grows itself to death, as the abnormal proliferation of tissues diverts energy and resources from essential functions like photosynthesis and nutrient transport. Ultimately, the integrity of the vascular system (xylem and phloem) is compromised, leading to the death of the plant.

Absorption and Translocation within Plant Tissues: Focus on Meristematic Accumulation

For a systemic herbicide to be effective, it must be absorbed by the plant and transported to its sites of action. Picolinic acid herbicides are readily absorbed by both the foliage and the roots of plants. cambridge.orgrevize.com Once inside the plant, they are mobile in both the xylem and phloem, the plant's water and nutrient transport systems. umn.edumdpi.com This mobility allows the herbicide to be translocated throughout the plant.

A key characteristic of synthetic auxins is their accumulation in areas of high metabolic activity and rapid cell division, known as meristems. cambridge.org These include the apical meristems of shoots and roots, as well as developing buds and leaves. By concentrating in these critical growth regions, the herbicide maximizes its disruptive effects on plant development. frontiersin.orgnih.gov Studies on related compounds like aminopyralid (B1667105) and clopyralid (B1669233) show that a significant percentage of the absorbed herbicide is translocated out of the treated leaf to other parts of the plant, ensuring a systemic effect. cambridge.orgrevize.com

| Compound | Plant Species | Absorption (24h) | Translocation (out of treated leaf) | Primary Accumulation Sites |

| Picloram (B1677784) | Sunflower, Rapeseed | >97% | <6% basipetally, ~60% acropetally (144h) | Meristematic tissues |

| Clopyralid | Sunflower, Rapeseed | >97% | <6% basipetally, ~60% acropetally (144h) | Meristematic tissues |

| Aminopyralid | Canada Thistle | High | Both acropetal and basipetal | Meristematic tissues, roots |

Inhibition of Specific Metabolic Pathways: Amino Acid Biosynthesis and Protoporphyrinogen (B1215707) Oxidase Analogs

While the primary mode of action for picolinic acids is auxin mimicry, the broader field of herbicide science involves targeting specific metabolic pathways. Two such critical pathways are amino acid biosynthesis and the synthesis of chlorophyll (B73375) and heme.

Amino Acid Biosynthesis: Herbicides that inhibit this pathway block the function of key enzymes necessary for producing amino acids, the essential building blocks of proteins. umn.edunih.gov For example, inhibitors of the acetolactate synthase (ALS) enzyme prevent the synthesis of branched-chain amino acids (valine, leucine, and isoleucine), while glyphosate (B1671968) inhibits the EPSP synthase enzyme, blocking the production of aromatic amino acids (tryptophan, tyrosine, and phenylalanine). umn.edunih.gov While some amino acids have been investigated for direct herbicidal effects by inducing feedback inhibition, this is distinct from the synthetic auxin mechanism. frontiersin.orgnih.gov There is no strong evidence to suggest that this compound directly functions as a primary inhibitor of amino acid biosynthesis in the same manner as ALS or EPSP inhibitors. researchgate.net

Protoporphyrinogen Oxidase (PPO) Analogs: PPO inhibitors are another class of herbicides. They block the PPO enzyme, which is crucial for the biosynthesis of both chlorophyll and heme. nih.govunl.edu This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. unl.eduresearchgate.net This causes rapid peroxidation of cell membranes, leading to cellular leakage and swift tissue necrosis. awsjournal.orgresearchgate.net While structurally diverse compounds can inhibit PPO, this mechanism is distinct from the hormonal action of auxinic herbicides. nih.gov The herbicidal symptoms and timeline of PPO inhibitors (rapid, light-dependent necrosis) are very different from those of synthetic auxins (slower, growth-related deformities).

Selective Action against Broadleaf Weeds

A defining characteristic of synthetic auxin herbicides, including those in the picolinic acid family, is their selective efficacy against broadleaf (dicotyledonous) weeds, while many grass (monocotyledonous) species exhibit tolerance. mdpi.comwikipedia.org This selectivity is a complex phenomenon not fully understood but is thought to be related to differences in vascular structure, metabolism, and the ability to sequester or excrete the herbicide between dicots and monocots. The uncontrolled cell division caused by auxinic herbicides primarily affects the vascular cambium, a tissue structure that is organized differently and is less susceptible to this type of disruption in grasses. This selectivity allows for the control of broadleaf weeds within grass crops like cereals and pastures. wikipedia.org

Emerging Pharmaceutical Potentials of this compound

While primarily developed for agriculture, the core chemical structure of picolinic acid and its derivatives has been explored for various biological activities beyond herbicidal effects. Picolinic acid itself is a natural metabolite of tryptophan in the human body and is involved in various immunological and neuroprotective roles. wikipedia.org It is known to be a chelating agent for metal ions like zinc and iron. wikipedia.orgnih.gov

This chelating ability has led to research into the antimicrobial properties of picolinic acid. Studies have shown it possesses activity against the Mycobacterium avium complex, partly due to its ability to chelate essential metal ions, and it can enhance the effects of other antimicrobial drugs. nih.govoup.com Furthermore, some picolinic acid derivatives have shown broad-spectrum antiviral activity by inhibiting the entry of enveloped viruses, such as influenza A and SARS-CoV-2, by interfering with membrane fusion events. nih.gov

Additionally, the pyridine (B92270) ring is a "privileged structure" in medicinal chemistry, appearing in many biologically active compounds. nih.gov Derivatives of 3-aminopyridin-2(1H)-ones, which share a similar structural motif, have been investigated for a range of pharmaceutical applications, including as enzyme inhibitors, antioxidants, and receptor modulators. nih.gov Although direct research into the pharmaceutical potential of this compound is not widely published, the biological activities of its parent compound and related structures suggest a potential area for future investigation.

Anti-Cancer Properties and Metabolic Pathway Modulation

Recent research has highlighted the potential for this compound to exhibit anti-cancer effects through the modulation of metabolic pathways that are crucial for tumor progression. Cancer cells undergo significant metabolic reprogramming to meet the high energetic and biosynthetic demands of continuous growth. This includes alterations in glucose metabolism, amino acid utilization, and lipid metabolism. The investigation into this compound suggests that its activity may be linked to the disruption of these rewired metabolic networks.

Metabolic reprogramming in cancer often involves the upregulation of specific enzymes that drive these altered pathways. One of the most consistently overexpressed metabolic enzymes in various cancers is Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key enzyme in the biosynthesis of proline. nih.gov The targeting of such enzymes presents a promising therapeutic strategy. While direct enzymatic inhibition by this compound is a subject of ongoing investigation, its structural characteristics as a picolinic acid derivative suggest a potential for interaction with enzymatic active sites. Picolinic acid and its derivatives are known to act as chelating agents and can interact with metalloenzymes or other proteins, potentially altering their function.

The table below summarizes key metabolic enzymes that are often dysregulated in cancer and represent potential targets for therapeutic intervention.

| Metabolic Enzyme | Role in Cancer Metabolism | Potential Therapeutic Implication |

| Pyrroline-5-Carboxylate Reductase 1 (PYCR1) | Catalyzes the final step in proline biosynthesis. Upregulated in numerous cancers, supporting proliferation, nucleotide synthesis, and redox homeostasis. nih.govnih.gov | Inhibition can lead to decreased cancer cell proliferation and survival. nih.gov |

| Proline Dehydrogenase (PRODH) | Catalyzes the first step in proline catabolism. Its role is context-dependent, sometimes acting as a tumor suppressor by inducing apoptosis, and other times promoting survival under metabolic stress. nih.govgoogle.com | Modulation of PRODH activity could either induce cancer cell death or inhibit survival mechanisms, depending on the tumor context. nih.gov |

| Glutaminase (GLS) | Converts glutamine to glutamate, a key entry point for glutamine into central carbon metabolism. Essential for the growth of many cancer cells that exhibit "glutamine addiction". | Inhibition can starve cancer cells of a critical nutrient source, leading to cell death. |

| Hexokinase 2 (HK2) | Catalyzes the first committed step of glycolysis. Often overexpressed in cancer, contributing to the Warburg effect (aerobic glycolysis). | Inhibition can disrupt the high glycolytic rate of cancer cells, reducing energy production and biosynthetic precursors. |

Interference with Proline Metabolism in Cancer Cell Proliferation

Proline metabolism plays a multifaceted and critical role in cancer biology. nih.gov Cancer cells often exhibit an increased demand for proline to support the synthesis of proteins, particularly collagen which is a major component of the tumor microenvironment. nih.gov Beyond its role in protein synthesis, the proline biosynthetic pathway is intricately linked to cellular redox balance and ATP production. nih.govgoogle.com

The enzyme PYCR1, which converts pyrroline-5-carboxylate (P5C) to proline, is a central player in this metabolic axis. nih.gov The upregulation of PYCR1 is a common feature in many cancers and has been shown to promote the proliferation and invasion of cancer cells. nih.gov Conversely, the inhibition of PYCR1 has been demonstrated to suppress tumor growth. The potential for this compound to interfere with this pathway is of significant interest. As a structural analog of other enzyme inhibitors, it is hypothesized that it may interact with PYCR1, thereby disrupting proline biosynthesis and hindering cancer cell proliferation.

On the other side of the proline metabolic cycle is the enzyme proline dehydrogenase (PRODH), which catabolizes proline back to P5C. The role of PRODH in cancer is more complex and appears to be context-dependent. nih.govgoogle.com In some scenarios, PRODH-mediated proline catabolism can lead to the production of reactive oxygen species (ROS) and induce apoptosis, thus acting as a tumor suppressor. google.com In other contexts, particularly under conditions of metabolic stress, PRODH can contribute to ATP production and promote cell survival. google.com The dual nature of PRODH suggests that modulating its activity could have different outcomes depending on the specific tumor type and its metabolic state.

The following table details the dual role of key enzymes in proline metabolism in the context of cancer cell proliferation.

| Enzyme | Pro--Proliferative Functions | Anti-Proliferative Functions |

| PYCR1 | - Provides proline for protein and nucleotide synthesis.- Contributes to redox homeostasis by regenerating NADP+. nih.gov- Supports ATP production. nih.gov | - Its inhibition leads to decreased proliferation and apoptosis. nih.gov |

| PRODH | - Can promote survival under metabolic stress by producing ATP. google.com- May support metastasis formation. northeastern.edu | - Can induce apoptosis through the production of reactive oxygen species (ROS). google.com- Can act as a tumor suppressor by inhibiting cell cycle progression. google.com |

Specific Studies in Hepatocellular Carcinoma (HCC) and Non-Small Cell Lung Cancer (NSCLC)

Both hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC) are aggressive malignancies characterized by significant metabolic reprogramming, including alterations in amino acid metabolism. nih.govbroadinstitute.org Studies have specifically implicated the dysregulation of proline metabolism in the pathogenesis of both cancers.

In hepatocellular carcinoma , the liver's central role in amino acid metabolism makes it particularly susceptible to alterations in these pathways during tumorigenesis. researchgate.net Research has shown that HCC cells can exhibit a dependency on glutamine and other amino acids for growth and survival. broadinstitute.org Furthermore, studies have indicated that PYCR1 is overexpressed in HCC and that its inhibition can suppress the growth and metastasis of liver cancer cells. frontiersin.org This suggests that targeting proline biosynthesis could be a viable therapeutic strategy for HCC.

In non-small cell lung cancer , PYCR1 has also been identified as a key player in tumor progression. Multiple studies have demonstrated that PYCR1 is overexpressed in NSCLC tissues compared to normal lung tissue and that high PYCR1 expression is associated with a poor prognosis. nih.govnortheastern.eduresearchgate.net Knockdown of PYCR1 in NSCLC cell lines has been shown to inhibit proliferation, induce cell cycle arrest, and promote apoptosis. nih.gov These findings underscore the importance of the proline biosynthetic pathway for the survival and growth of NSCLC cells.

The potential of this compound as a therapeutic agent in these cancers is predicated on its hypothesized ability to interfere with these critical metabolic pathways. The table below summarizes key findings from studies on proline metabolism in HCC and NSCLC.

| Cancer Type | Key Findings Related to Proline Metabolism | Reference |

| Hepatocellular Carcinoma (HCC) | - PYCR1 expression is significantly increased in HCC and is associated with poor prognosis. | frontiersin.org |

| - Knockout or inhibition of PYCR1 suppresses HCC cell proliferation, migration, and invasion. | frontiersin.org | |

| - Proline metabolism is widely rewired in liver cancer, and targeting these pathways is a potential therapeutic avenue. | frontiersin.org | |

| Non-Small Cell Lung Cancer (NSCLC) | - PYCR1 is overexpressed in NSCLC tumor tissues and high expression correlates with poor prognosis. | nih.gov |

| - Silencing of PYCR1 inhibits cell proliferation and induces apoptosis in NSCLC cell lines. | nih.gov | |

| - PYCR1 is implicated in resistance to certain therapies, and its inhibition may enhance treatment efficacy. researchgate.net | researchgate.net | |

| - Proline dehydrogenase (PRODH) expression has been observed in lung adenocarcinoma and can modulate cell survival and growth by inducing senescence. geno-chem.com | geno-chem.com |

Structure Activity Relationship Sar Studies and Molecular Design for 3 Amino 4,6 Dichloropicolinic Acid Analogs

Systematic Modification of the 3-Amino-4,6-dichloropicolinic Acid Scaffold

The picolinic acid framework, characterized by a pyridine (B92270) carboxylic acid core, serves as a versatile template for synthetic auxin herbicides. nih.govresearchgate.net Modifications to this core, particularly at the C3, C4, and C6 positions, have been a primary focus of research to enhance herbicidal properties. The discovery of newer picolinate (B1231196) herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl has spurred further investigation into the structural requirements for potent bioactivity. nih.govnih.gov

The amino group at the C3 position (or C4 in alternative numbering schemes for related picolinates) is a critical determinant of herbicidal activity. While the parent compound is this compound, much of the recent research has focused on analogs with the amino group at the 4-position, such as in the case of picloram (B1677784) (4-amino-3,5,6-trichloropicolinic acid). nih.gov

Research into related 4-aminopicolinates has shown that the presence of the amino group is fundamental for auxin-like activity. Modifications can include the introduction of various alkyl, alkenyl, or alkynyl groups. googleapis.com For instance, the N-substitution of related pyrrolidine (B122466) carboxylic acids, which also interact with amino acid pathways, has led to a significant increase in potency, demonstrating the impact of modifying amine substituents. nih.gov In the context of the broader picolinic acid class, the primary amino group is a common feature in highly active compounds, suggesting its importance in receptor interaction, likely through hydrogen bonding.

Studies on related compounds highlight the importance of the halogenation pattern. For example, picloram contains chlorine atoms at the 3, 5, and 6 positions, while clopyralid (B1669233) is chlorinated at the 3 and 6 positions. invasiveplantswesternusa.org The strategic replacement of these chlorine atoms has become a key strategy in modern herbicide design. Replacing the chlorine atom at the C6 position with an aryl group, for instance, led to the discovery of the highly effective 6-aryl-2-picolinate herbicides. nih.gov Similarly, introducing a pyrazolyl group at the C6 position of clopyralid and picloram has yielded novel compounds with a broader herbicidal spectrum. nih.gov

Recent work has also explored the introduction of fluorine at the C5 position in a 4-amino-3-chloro-6-(pyrazolyl)-2-picolinic acid scaffold. This modification, creating 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds, has resulted in derivatives with high post-emergence herbicidal activity against broadleaf weeds. nih.gov This indicates that the specific combination and location of different halogens can fine-tune the herbicidal profile.

Comparative Analysis with Related Picolinic Acid Herbicides (e.g., Picloram, Clopyralid)

Comparing this compound analogs with established picolinic acid herbicides like picloram and clopyralid provides valuable insights into the structural drivers of bioactivity and mobility. Picloram and clopyralid have been used for decades and serve as important benchmarks for new herbicide development. nih.govgreginnd.com

Picloram (4-amino-3,5,6-trichloropicolinic acid) is highly effective against deep-rooted perennial weeds but is also known for its stability and persistence in soil, which can limit its use. nih.govgreginnd.com

Clopyralid (3,6-dichloro-2-picolinic acid) has high water solubility and can be prone to leaching, potentially contaminating aquatic environments. researchgate.netgreginnd.com

Aminopyralid (B1667105) (4-amino-3,6-dichloropicolinic acid) was developed as a modification of picloram and shows high efficacy at lower application rates. nih.gov

The development of newer analogs often aims to balance high bioactivity with more favorable environmental profiles. By replacing a chlorine atom with a bulkier aryl or heteroaryl group at the C6 position, researchers have created compounds like halauxifen-methyl and florpyrauxifen-benzyl, which exhibit excellent herbicidal activity, often with improved crop selectivity and different soil mobility characteristics compared to older picolinates. nih.govnih.gov

The following table summarizes key structural and activity differences between related picolinic acid herbicides.

| Herbicide | Key Structural Features | Relative Bioactivity/Application Rate | Notes on Mobility/Persistence |

| Picloram | 4-Amino, 3,5,6-Trichloro | Effective at 125–1120 g/ha nih.gov | High soil persistence nih.gov |

| Clopyralid | 3,6-Dichloro | Effective at 105–500 g/ha nih.gov | High water solubility, potential for leaching researchgate.netymaws.com |

| Aminopyralid | 4-Amino, 3,6-Dichloro | Effective at 5–120 g/ha nih.gov | Modification of picloram |

| Halauxifen-methyl | 4-Amino, 3-Chloro, 6-Aryl | Highly active novel herbicide nih.gov | Represents a newer generation with modified C6 position |

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding the complex structure-activity relationships of herbicides. Techniques like molecular docking allow for the prediction of how these molecules interact with their biological targets at an atomic level.

Synthetic auxin herbicides, including picolinic acids, function by binding to specific auxin receptors in plants. While some auxins bind to the TIR1 receptor, picolinic acids primarily interact with the auxin-signaling F-box protein 5 (AFB5). nih.gov Molecular docking simulations are used to predict the binding affinity and orientation of herbicide molecules within the binding pocket of these receptor proteins. nih.gov

These studies help to explain the observed SAR and guide the design of new, more potent inhibitors. For example, docking analyses have revealed that novel 6-(pyrazolyl)-2-picolinic acid derivatives can bind more intensively with the AFB5 receptor than picloram. nih.gov The predicted binding energy from these simulations often correlates with the experimentally observed herbicidal activity (e.g., IC50 values). nih.govresearchgate.net

A study on novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds demonstrated this principle effectively. The compound V-7, which showed significantly higher herbicidal activity than the commercial standard, also exhibited the lowest (most favorable) binding energy when docked with the AFB5 receptor. nih.gov This strong correlation between predicted binding affinity and actual bioactivity underscores the predictive power of molecular docking in modern herbicide design.

The table below presents data from a molecular docking study of picolinic acid analogs with the AFB5 receptor.

| Compound | Predicted Binding Energy (kJ/mol) | Relative Herbicidal Activity (IC50) |

| Picloram | > -8.0 | Standard |

| Compound V-7 | -8.59 | 45x lower IC50 than Halauxifen-methyl |

| Other Analogs | Generally < Picloram's binding energy | Varied |

Data adapted from a study on novel picolinic acid derivatives, showing that lower binding energies generally correlate with higher activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

QSAR models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, it is possible to develop predictive models that can estimate the activity of yet-to-be-synthesized analogs. mdpi.comnih.gov

Detailed Research Findings

Research into the QSAR of picolinic acid-based herbicides, which are structurally related to this compound, has provided valuable insights into the key molecular features that govern their herbicidal activity. These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to construct three-dimensional (3D)-QSAR models. nih.gov

For instance, a 3D-QSAR study on a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds, which share a similar substitution pattern with the target compound, yielded a robust CoMFA model. This model demonstrated good predictive capability, as indicated by its statistical parameters. nih.gov The cross-validated correlation coefficient (q²) was 0.679, and the non-cross-validated correlation coefficient (r²) was 0.848. The standard error of estimate (SEE) was 0.337, with a Fisher test value (F) of 44.660. The model was built using four optimum components, with steric and electrostatic fields contributing 62.7% and 36.3%, respectively, to the herbicidal activity. nih.gov

These findings highlight the importance of the three-dimensional arrangement of steric bulk and electrostatic charges in determining the bioactivity of these compounds. The models generated from such studies can produce contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity, thus guiding the rational design of new, more potent analogs.

Further research on related picolinic acid derivatives has identified other important 3D molecular descriptors. These include asphericity (ASP), the second component accessibility directional WHIM index weighted by atomic masses (E2m), and the maximum autocorrelation of lag 2 weighted by atomic masses (R2m+). The inclusion of such descriptors in QSAR models helps to refine the predictions of herbicidal action.

The general workflow for developing a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for root growth inhibition) is compiled.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electrostatic, hydrophobic) are calculated for each molecule.

Model Development: Statistical methods, such as Partial Least Squares (PLS), are used to establish a relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is rigorously tested using both internal (e.g., cross-validation) and external validation techniques.

Data Tables

The following table is a representative example of the type of data used in a QSAR study of picolinic acid analogs. The specific values are illustrative and based on the types of data reported in the literature for structurally similar compounds.

| Compound ID | Structure (Analog of this compound) | Experimental Bioactivity (pIC50) | Steric Descriptor (Value) | Electrostatic Descriptor (Value) | Predicted Bioactivity (pIC50) |

| Analog 1 | R = -CH3 | 5.20 | 1.5 | -0.8 | 5.15 |

| Analog 2 | R = -CH2CH3 | 5.45 | 1.8 | -0.9 | 5.40 |

| Analog 3 | R = -F | 4.90 | 0.8 | -1.5 | 4.95 |

| Analog 4 | R = -Cl | 5.10 | 1.2 | -1.2 | 5.05 |

| Analog 5 | R = -Br | 5.15 | 1.4 | -1.1 | 5.12 |

The subsequent table presents the statistical results from a hypothetical CoMFA model for a series of this compound analogs, based on parameters reported for similar compound classes. nih.gov

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | 0.679 | Indicates the internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.848 | Represents the goodness of fit of the model to the training data. |

| SEE (Standard Error of Estimate) | 0.337 | Measures the deviation of the predicted values from the experimental values. |

| F-value | 44.660 | Indicates the statistical significance of the model. |

| Optimal Components | 4 | The number of latent variables used to build the PLS model. |

| Steric Field Contribution | 62.7% | The percentage contribution of steric properties to the model. |

| Electrostatic Field Contribution | 36.3% | The percentage contribution of electrostatic properties to the model. |

By leveraging QSAR modeling, researchers can effectively screen virtual libraries of this compound analogs, prioritizing the synthesis and testing of those with the highest predicted herbicidal activity. This predictive capability significantly accelerates the development of new and improved herbicides. jocpr.com

Future Directions and Research Challenges for 3 Amino 4,6 Dichloropicolinic Acid

Development of Novel Analogs with Enhanced Efficacy and Reduced Environmental Impact

A primary research thrust is the design and synthesis of new molecules based on the picolinic acid scaffold to enhance herbicidal efficacy and broaden the spectrum of controllable weeds. google.com Researchers have successfully synthesized novel 3-chloro-6-pyrazolyl-picolinate derivatives. google.com One such compound, identified as c5 , demonstrated a significantly lower IC50 value (the concentration required to inhibit growth by 50%) for inhibiting the root growth of Arabidopsis thaliana compared to the commercial herbicide clopyralid (B1669233) . google.com Furthermore, compound c5 exhibited superior post-emergence herbicidal activity and a wider weed control spectrum than clopyralid, while showing safety for crucial crops like wheat and maize. google.com

Other studies have focused on introducing different chemical groups to the picolinic acid structure. Scientists have designed and synthesized dozens of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds. fao.orgresearchgate.net These efforts have yielded promising results:

Many of the new compounds showed better inhibitory activity against A. thaliana root growth than the established herbicide picloram (B1677784) . fao.org

Several compounds, including S202 , exhibited greater inhibitory effects than florpyrauxifen , a newer herbicidal molecule. researchgate.net At a concentration of 0.5 µmol/L, compound S202 inhibited root growth by 78.4%, compared to just 33.8% for florpyrauxifen. researchgate.net

In post-emergence tests, some of these novel compounds achieved 100% inhibition of the growth of broadleaf weeds like Amaranthus retroflexus L. fao.orgresearchgate.net

Similarly, the synthesis of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds has produced molecules like V-8 , which showed better post-emergence herbicidal activity than picloram and was safe for corn, wheat, and sorghum. These findings demonstrate that modifying the 6-position of the picolinic acid ring with substituted pyrazolyl groups is a viable strategy for discovering next-generation synthetic auxin herbicides. cymitquimica.com

Interactive Table: Comparison of Novel Picolinic Acid Analogs

| Compound | Target Weed/Plant | Efficacy Comparison | Source |

| c5 | Arabidopsis thaliana | IC50 value 27 times lower than clopyralid. | google.com |

| S202 | Arabidopsis thaliana | 78.4% root growth inhibition vs. 33.8% for florpyrauxifen. | researchgate.net |

| V-8 | Broadleaf Weeds | Better post-emergence activity than picloram. | cymitquimica.com |

| Various S-series | Amaranthus retroflexus L | 100% growth inhibition achieved by 10 compounds. | fao.orgresearchgate.net |

Strategies to Combat Herbicide Resistance in Target Organisms

The evolution of herbicide resistance in weed populations is a significant threat to agricultural productivity. chemicalbook.com Resistance can develop when the same herbicide or herbicides with the same mode of action are used repeatedly, selecting for rare, naturally occurring resistant individuals in the weed population. chemicalbook.comwa.gov

A multi-faceted approach is essential to manage and slow the development of resistance. Key strategies include:

Rotation of Herbicide Groups: Avoid using herbicides from the same mode of action group in consecutive applications on the same field. who.int Picolinic acids are synthetic auxins (Group 4 herbicides), so rotating with herbicides from different groups is critical.

Use of Tank Mixes: Applying a mixture of two or more herbicides with different modes of action can be more effective and delay resistance, provided each herbicide is effective against the target weed. chemicalbook.com

Adherence to Label Rates: Using the full, recommended herbicide rates ensures maximum efficacy and reduces the number of surviving weeds that could potentially develop resistance. who.intfao.org Cutting rates can lead to suboptimal control and increase selection pressure. chemicalbook.com

Integrated Weed Management (IWM): Combining chemical control with non-chemical methods is crucial. These cultural tactics include practicing good crop rotation (e.g., alternating between spring and autumn-sown crops), using competitive crop varieties, adjusting seeding rates and row spacing to promote canopy closure, and employing techniques like the stale seedbed method. who.intfao.org

Scouting and Record Keeping: Regularly monitoring fields before and after application helps to identify weed escapes and potential resistance issues early. who.int Keeping detailed records of herbicide use and weed populations allows for better long-term management decisions. fao.org

Understanding the Resistance Mechanism: For synthetic auxins, resistance can be complex. Mechanisms identified in various weed species include reduced herbicide translocation, altered auxin signaling responses, and metabolic degradation of the herbicide, often by cytochrome P450 enzymes. nih.gov Investigating these mechanisms in resistant populations is vital for developing targeted management plans. nih.gov

Elucidation of Complete Biochemical Pathways in Target and Non-Target Organisms

A deep understanding of a herbicide's biochemical journey in both the intended target weeds and non-target organisms is fundamental for assessing its efficacy and safety.

In Target Organisms (Plants): 3-Amino-4,6-dichloropicolinic acid is a synthetic auxin herbicide that disrupts plant growth pathways. wa.gov Its mode of action begins with absorption through the leaves and roots, followed by translocation throughout the plant. wa.gov Research on related picolinic acid compounds indicates that the molecular target is the auxin signaling pathway. google.com Specifically, these herbicides bind to the auxin receptor F-box protein (AFB), with studies showing that novel analogs have a stronger binding ability to AFB5 than older compounds like clopyralid. google.com This binding hijacks the plant's natural growth regulation system, leading to uncontrolled growth and eventual death. Interestingly, a study on Canada thistle showed that neither aminopyralid (B1667105) nor clopyralid was significantly metabolized by the plant, suggesting that the greater efficacy of aminopyralid is due to its higher intrinsic activity at the target site rather than differential metabolism. revize.com

In Non-Target Organisms (Animals): Studies on the metabolism of this compound in laboratory animals provide a clear contrast to its fate in plants. In rats, the compound is rapidly absorbed and excreted, primarily in the urine, with most of the dose eliminated within the first 24 hours. fao.org Crucially, the compound is not metabolized; over 95-100% of the excreted substance is the unchanged parent compound. fao.orgnih.gov Similar results were found in a metabolism study with a lactating goat, where the administered dose was eliminated via urine and feces with no evidence of metabolism. fao.org This lack of metabolism and rapid excretion indicates that the compound does not tend to bioaccumulate in animal tissues. wa.gov

Expansion of Pharmaceutical Applications and Clinical Relevance Studies

Currently, the research and application of this compound are focused entirely on its role as a herbicide. While some chemical suppliers that serve the pharmaceutical and biotechnology research sectors list the compound in their catalogs, this is for its use as a laboratory chemical or analytical standard, not for therapeutic applications. cymitquimica.comchemicalbook.com

Toxicological evaluations performed by bodies like the World Health Organization (WHO) have focused on establishing safety profiles related to dietary and occupational exposure in an agricultural context. who.intfao.org These studies have established that the compound is largely unmetabolized in animals and rapidly excreted. who.intfao.org However, there is no published research investigating any potential pharmaceutical or clinical applications for this compound or its derivatives. This represents a completely unexplored field. Future research could theoretically investigate if the specific structure of this picolinic acid has any utility in human or veterinary medicine, though no such work is currently underway.

Integration of Multi-Omics Approaches in Mechanism of Action Studies

Modern biological research increasingly relies on "multi-omics" to gain a systems-level understanding of how a molecule affects an organism. This approach integrates data from various fields, including:

Genomics: The study of the entire genetic code.

Transcriptomics: The study of gene expression (RNA transcripts), which can reveal which genes are turned on or off in response to a chemical. nih.govfrontiersin.org

Proteomics: The study of the entire set of proteins, which can identify changes in protein levels or modifications. google.com

Metabolomics: The study of the complete set of metabolites (small molecules), providing a snapshot of the organism's physiological state. nih.gov

Integrating these approaches is a powerful strategy for herbicide research. For instance, transcriptomics and metabolomics have been used to uncover the complex molecular responses of grass species to low levels of other herbicides. frontiersin.org Such studies can reveal that even at sub-toxic levels, herbicides can significantly affect cell signaling, phytohormone regulation, and energy metabolism. frontiersin.org

For picolinic acids, multi-omics can help address key research challenges. Transcriptomics could be used to identify the specific genes responsible for altered auxin signaling in resistant weed biotypes. nih.gov Global proteomics can be employed to evaluate protein degradation pathways and identify potential off-target effects of new herbicidal compounds in plant cells. google.com The combination of physiological, biochemical, and omics approaches is considered a key strategy for discovering new herbicide modes of action. nih.gov By applying an integrated multi-omics analysis to this compound, researchers could build a comprehensive model of its interaction with both target and non-target organisms, accelerating the development of safer, more effective herbicides and robust resistance management strategies.

Q & A

Q. How can the structural identity of 3-amino-4,6-dichloropicolinic acid be distinguished from related pyridinecarboxylic acid herbicides?

- Methodological Answer : Structural confirmation requires spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For example, -NMR can identify the amino group (δ 5.2–6.0 ppm, broad singlet) and chlorine substituents via coupling patterns. Compare with analogs like clopyralid (3,6-dichloropicolinic acid) and aminopyralid (5-amino-3,6-dichloropicolinic acid), noting positional differences in substituents (amino at C3 vs. C5). X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What validated analytical methods are suitable for quantifying this compound in environmental matrices?

- Methodological Answer : Adapt gas chromatography with electron capture detection (GC/ECD) after derivatization. For instance, methylate the carboxylic acid group using diazomethane, followed by cleanup on activated alumina columns (as used for clopyralid residue analysis ). Validate the method using certified reference standards (e.g., PESTANAL® grade, ≥98% purity) and spike-recovery experiments in soil/water samples. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How do substituent positions on the pyridine ring influence the herbicidal activity of this compound compared to its analogs?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies using synthetic derivatives. Replace the C3 amino or C4/C6 chlorine groups with other substituents (e.g., methyl, nitro) and evaluate bioactivity in controlled greenhouse trials. Compare results to known herbicides like picloram (5-amino-3,4,6-trichloropicolinic acid), which shows higher systemic mobility due to additional chlorine atoms. Use molecular docking to assess binding affinity to auxin receptors .

Q. What experimental strategies resolve discrepancies in reported environmental half-lives of this compound?

- Methodological Answer : Design factorial experiments to test degradation under varying conditions (pH, UV exposure, microbial activity). For example, in aqueous solutions, monitor degradation kinetics via HPLC-MS at pH 4–8. If conflicting data arise from microbial diversity, perform soil microcosm studies with sterile vs. non-sterile samples. Compare results to clopyralid (t½ = 30–90 days) to contextualize persistence .

Q. How can synthetic routes to this compound be optimized for regioselective amination?

- Methodological Answer : Evaluate palladium-catalyzed C–H amination vs. nucleophilic substitution on pre-chlorinated intermediates. For example, start with 3,4,6-trichloropicolinic acid and replace C3 chlorine with ammonia under high pressure. Monitor regioselectivity using -NMR and optimize reaction conditions (temperature, catalyst loading). Compare yields to alternative routes like Hofmann degradation of nitriles .

Data Contradiction Analysis

Q. How should researchers address conflicting bioassay data on the phytotoxicity of this compound in monocots vs. dicots?

- Methodological Answer : Replicate assays across multiple plant species under standardized conditions (light, temperature, application rate). Use dose-response curves to calculate EC₅₀ values. If discrepancies persist, analyze metabolite profiles via LC-MS to identify species-specific detoxification pathways (e.g., glycosylation in resistant plants). Cross-reference with auxin signaling mutants (e.g., Arabidopsis axr1) to isolate mode-of-action differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.